molecular formula C18H16Cl2N6O2 B6048701 N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide

Cat. No.: B6048701
M. Wt: 419.3 g/mol
InChI Key: VLSMWLFMPUJLMI-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of chloropyridine and pyrazole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the chloropyridine moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is reacted with an appropriate nucleophile.

    Amidation reaction: The final step could involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrazole carboxamides: Compounds with the pyrazole carboxamide core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of chloropyridine and pyrazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O2/c1-2-14(18(28)24-16-6-4-12(20)10-22-16)26-8-7-13(25-26)17(27)23-15-5-3-11(19)9-21-15/h3-10,14H,2H2,1H3,(H,21,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMWLFMPUJLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)N2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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